4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID is a chemical compound with a complex structure that includes a thiadiazole ring, an ethylsulfanyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable precursor with ethylsulfanyl chloride under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The thiadiazole ring and ethylsulfanyl group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid: Similar structure but with a sulfonamide group instead of an ethylsulfanyl group.
4-{[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid: Contains an aminosulfonyl group instead of an ethylsulfanyl group.
Uniqueness
The presence of the ethylsulfanyl group in 4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID distinguishes it from similar compounds, potentially imparting unique chemical and biological properties .
Properties
IUPAC Name |
5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-2-16-9-12-11-8(17-9)10-6(13)4-3-5-7(14)15/h2-5H2,1H3,(H,14,15)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLAEHFMYIMVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.